Fmoc-D-2,4,5-trifluorophenylalanine
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Overview
Description
Fmoc-D-2,4,5-trifluorophenylalanine is a fluorinated derivative of phenylalanine, an amino acid. It is commonly used in peptide synthesis due to its unique properties, including the presence of fluorine atoms which can influence the compound’s reactivity and interactions. The compound is often utilized in research settings for the development of novel peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-2,4,5-trifluorophenylalanine typically involves multiple stepsThis process may involve reactions such as halogenation and protection-deprotection cycles .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-2,4,5-trifluorophenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the fluorinated phenyl ring or the Fmoc group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while substitution reactions can produce a variety of functionalized phenylalanine derivatives .
Scientific Research Applications
Fmoc-D-2,4,5-trifluorophenylalanine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, particularly in the development of fluorinated analogs for studying protein interactions and stability.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Research into fluorinated peptides for potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of Fmoc-D-2,4,5-trifluorophenylalanine involves its incorporation into peptides and proteins, where the fluorine atoms can influence the compound’s reactivity and interactions. The presence of fluorine can affect hydrogen bonding, hydrophobic interactions, and the overall stability of the peptide or protein. Molecular targets and pathways involved include enzyme active sites and protein-protein interaction interfaces .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-3,4,5-trifluorophenylalanine: Another fluorinated phenylalanine derivative with similar applications in peptide synthesis.
Fmoc-D-2,3,4-trifluorophenylalanine: A compound with fluorine atoms at different positions on the phenyl ring, leading to different reactivity and interactions.
Fmoc-D-4-fluorophenylalanine: A simpler fluorinated derivative with a single fluorine atom, used for studying the effects of fluorination on peptide properties.
Uniqueness
Fmoc-D-2,4,5-trifluorophenylalanine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical properties and interactions. This makes it particularly valuable in the development of novel peptides and proteins with enhanced stability and functionality .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,4,5-trifluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3NO4/c25-19-11-21(27)20(26)9-13(19)10-22(23(29)30)28-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,11,18,22H,10,12H2,(H,28,31)(H,29,30)/t22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHKXQSXDLBLDX-JOCHJYFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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